molecular formula C17H17F2NO3 B2959778 N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide CAS No. 1024171-24-1

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide

Cat. No.: B2959778
CAS No.: 1024171-24-1
M. Wt: 321.324
InChI Key: HCLXZZLVAQVNLL-UHFFFAOYSA-N
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Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide” is a chemical compound with the molecular formula C12H17NO3 . It is also known by other names such as Acetamide, N-(3,4-dimethoxyphenethyl)-; N-(3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2-[3,4-dimethoxyphenyl]ethylamine .


Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . The IUPAC Standard InChIKey is WEQRLEDPPGQGOP-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Antiulcer Activities

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-difluorobenzamide has been synthesized and evaluated for antiulcer activities. A series of acyl derivatives of this compound demonstrated significant effectiveness in preventing water-immersion stress-induced gastric ulceration in rats (Hosokami et al., 1992). Notably, derivatives like N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride showed remarkable antiulcer activity.

Enhanced Catalytic Ethene Oligomerisation

The compound has shown potential in catalysis, particularly in enhancing ethene oligomerisation. This is attributed to its unique structure which includes the pentafluorobenzamidinate ligand, showing considerable activity compared to non-fluorinated analogues (Brussee et al., 2000).

Biopharmaceutical Evaluations

Novel derivatives of this compound have been synthesized to improve solubility and bioavailability. Biopharmaceutical characteristics and antiulcer activity were evaluated in rats, indicating substantial improvement in aqueous solubilities and absorption (Hosokami et al., 1995).

Cardiovascular Properties

This compound (DQ-2511) has been investigated for cardiovascular activities. It induced an increase in celiac and mesenteric arterial blood flow and a decrease in their resistance in dogs, along with an increase in cardiac contractility (Hirohashi et al., 1993).

Synthesis of Novel Polyimides

The compound has been utilized in the synthesis of novel aromatic polyimides. New diamines derived from it were polymerized with various dianhydrides, yielding polymers with high thermal stability and mechanical properties (Butt et al., 2005).

Novel Insecticide Development

It played a role in the development of Flubendiamide, a novel class of insecticide with unique chemical structure, demonstrating strong insecticidal activity especially against lepidopterous pests (Tohnishi et al., 2005).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3/c1-22-14-7-6-11(10-15(14)23-2)8-9-20-17(21)16-12(18)4-3-5-13(16)19/h3-7,10H,8-9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLXZZLVAQVNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC=C2F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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